molecular formula C18H17N3O3 B2550673 N1-(2-cyanophenyl)-N2-(2-methoxyphenethyl)oxalamide CAS No. 898349-92-3

N1-(2-cyanophenyl)-N2-(2-methoxyphenethyl)oxalamide

Cat. No. B2550673
CAS RN: 898349-92-3
M. Wt: 323.352
InChI Key: DJFMJLCJPABFAA-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-(2-methoxyphenethyl)oxalamide, also known as CMPO, is a chemical compound that has been extensively studied in the field of analytical chemistry and nuclear technology. CMPO is a chelating agent that has been used to extract and separate actinide and lanthanide ions from nuclear waste solutions.

Scientific Research Applications

Synthesis and Chemical Properties

A novel one-pot synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, showcasing a new useful formula for both anthranilic acid derivatives and oxalamides. This methodology is operationally simple and high yielding, indicating its potential for synthesizing related compounds like N1-(2-cyanophenyl)-N2-(2-methoxyphenethyl)oxalamide (Mamedov et al., 2016).

Molecular Structure and Analysis

The molecular characteristic and structural parameters governing the chemical behavior of (2-methoxyphenyl)oxalate compounds have been explored through spectroscopic analysis and theoretical calculations, providing insights into their chemical reactivity and structural stability (Şahin et al., 2015).

Corrosion Inhibition

Acrylamide derivatives, structurally similar to this compound, have shown significant effectiveness as corrosion inhibitors for copper in nitric acid solutions. This indicates the potential application of related oxalamide compounds in protecting metals from corrosion (Abu-Rayyan et al., 2022).

Intramolecular Hydrogen Bonding

Studies on oxamide derivatives, including N-(2-hydroxyphenyl)-N′-(2-methoxyphenyl)oxamide, have provided insights into the stabilization mechanisms through intramolecular hydrogen bonding, impacting their structural and functional properties (Martínez-Martínez et al., 1998).

Photochromic Reactivity

The introduction of cyano groups in diarylmaleimide derivatives, akin to the cyanophenyl group in this compound, has enabled photochromism in polar solvents, suggesting applications in developing light-responsive materials (Yamaguchi & Irie, 2004).

properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-24-16-9-5-3-6-13(16)10-11-20-17(22)18(23)21-15-8-4-2-7-14(15)12-19/h2-9H,10-11H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFMJLCJPABFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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